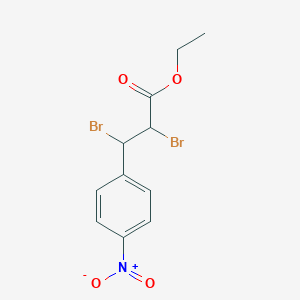
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H11Br2NO4. It is a derivative of propanoic acid and features both bromine and nitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-(4-nitrophenyl)propanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids.
Common Reagents and Conditions
Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reduction: Hydrogen gas (H2) with a catalyst or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of ethyl 3-(4-nitrophenyl)propanoate derivatives.
Reduction: Formation of ethyl 2,3-diamino-3-(4-nitrophenyl)propanoate.
Oxidation: Formation of 2,3-dibromo-3-(4-nitrophenyl)propanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The bromine atoms and nitro group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2,3-dibromopropionate: Lacks the nitro group, making it less reactive in certain biological applications.
Ethyl 3-(4-nitrophenyl)propanoate: Lacks the bromine atoms, affecting its reactivity in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and reactivity.
Propiedades
Número CAS |
840-44-8 |
|---|---|
Fórmula molecular |
C11H11Br2NO4 |
Peso molecular |
381.02 g/mol |
Nombre IUPAC |
ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H11Br2NO4/c1-2-18-11(15)10(13)9(12)7-3-5-8(6-4-7)14(16)17/h3-6,9-10H,2H2,1H3 |
Clave InChI |
KKPNLRXPWMWDBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


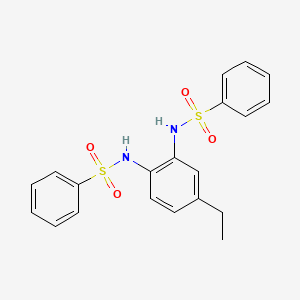
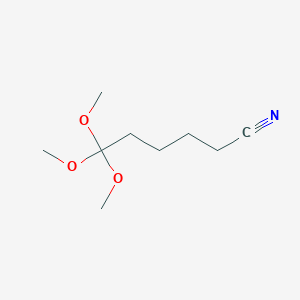

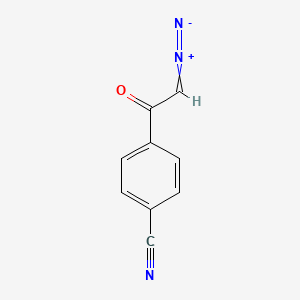
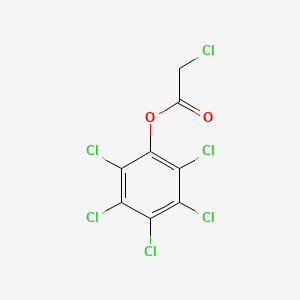
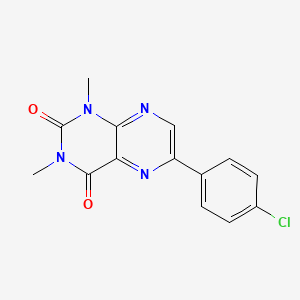
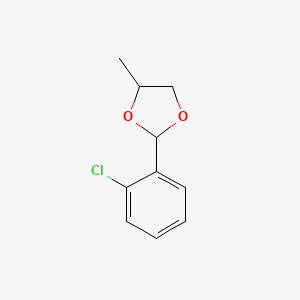
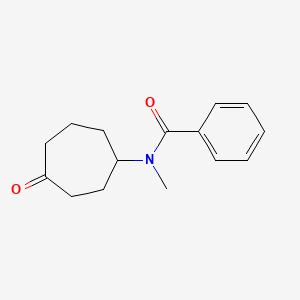

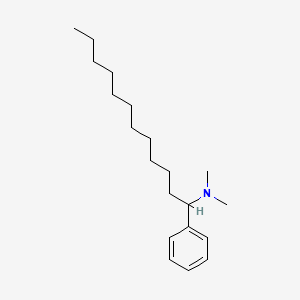
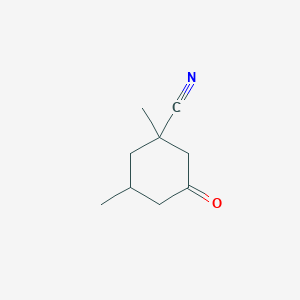
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
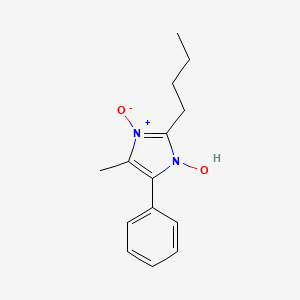
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
